molecular formula C8H8O3 B2671652 2,3-Dihydro-1-benzofuran-3,6-diol CAS No. 1020947-92-5

2,3-Dihydro-1-benzofuran-3,6-diol

Cat. No.: B2671652
CAS No.: 1020947-92-5
M. Wt: 152.149
InChI Key: YISLYCVZUQYSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1-benzofuran-3,6-diol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of hydroxyl groups at the 3 and 6 positions on the dihydrobenzofuran ring. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Scientific Research Applications

2,3-Dihydro-1-benzofuran-3,6-diol has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for “2,3-Dihydro-1-benzofuran-3,6-diol” is not mentioned in the search results, benzofuran compounds in general have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

While specific safety and hazard information for “2,3-Dihydro-1-benzofuran-3,6-diol” was not found, it’s important to handle all chemicals with appropriate safety measures. For example, benzofuran compounds should be handled with personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the bioavailability of these compounds .

Preparation Methods

The synthesis of 2,3-Dihydro-1-benzofuran-3,6-diol can be achieved through several methods. One common approach involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2,3-Dihydro-1-benzofuran-3,6-diol undergoes various chemical reactions, including:

Comparison with Similar Compounds

2,3-Dihydro-1-benzofuran-3,6-diol can be compared with other benzofuran derivatives such as:

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,9-10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISLYCVZUQYSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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